molecular formula C17H19BrN2O3 B13061319 Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 874593-98-3

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B13061319
CAS No.: 874593-98-3
M. Wt: 379.2 g/mol
InChI Key: APJYTDRSOQCJPY-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the target compound) is a brominated tetrahydropyrimidine derivative. It serves as a versatile synthon in the synthesis of biologically active heterocyclic systems, such as pyrrolo[1,2-c]pyrimidones and thiazolo[3,4-c]pyrimidones . The compound is synthesized via bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) using bromine in acetic acid under controlled conditions . Its structure features a cyclopropyl group at position 1, a phenyl group at position 4, and a bromomethyl substituent at position 6, which collectively enhance its reactivity and utility in medicinal chemistry.

Properties

CAS No.

874593-98-3

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-3-cyclopropyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H19BrN2O3/c1-2-23-16(21)14-13(10-18)20(12-8-9-12)17(22)19-15(14)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,19,22)

InChI Key

APJYTDRSOQCJPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C3CC3)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) under radical conditions. The reaction is usually initiated by a light source, such as a tungsten bulb, and proceeds via a radical mechanism .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function .

Comparison with Similar Compounds

Substituent Effects at Position 6

The bromomethyl group at position 6 distinguishes the target compound from analogs with methyl or chloromethyl groups.

  • Reactivity : The bromine atom acts as a superior leaving group compared to methyl or hydrogen, enabling nucleophilic substitution reactions for further functionalization. For example, compound 3 (target compound) reacts with amines or thiols to form pyrrolo- or thiazolo-fused systems . In contrast, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 1) lacks this reactivity, limiting its direct use in cross-coupling or alkylation reactions .
  • Biological Applications: Brominated analogs are pivotal in synthesizing prodrugs or bioactive molecules. For instance, chitosan nanoparticles loaded with chloromethyl analogs (e.g., compound A: ethyl 6-(chloromethyl)-4-(4-hydroxy-3-methoxyphenyl)-1-methyl-THPM-5-carboxylate) demonstrate cell-selective toxicity, highlighting the importance of halide substituents in drug delivery .

Substituent Effects at Position 1

The cyclopropyl group at position 1 is a unique feature of the target compound.

  • Steric and Conformational Impact: Cyclopropane’s ring strain and rigid geometry may influence the compound’s binding affinity to biological targets by restricting conformational flexibility.
  • Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, which could enhance the compound’s half-life compared to linear alkyl substituents .

Substituent Effects at Position 4

The phenyl group at position 4 is common in THPM derivatives, but substitutions on the aryl ring modulate properties.

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s unsubstituted phenyl group contrasts with derivatives like ethyl 6-(bromomethyl)-4-(4-chlorophenyl)-2-oxo-THPM-5-carboxylate (), where a chlorine atom increases lipophilicity and may improve membrane permeability .

Comparative Data Table

The table below summarizes key structural and functional differences between the target compound and analogs:

Compound Name Position 1 Position 4 Position 6 Key Properties/Applications References
Target Compound Cyclopropyl Phenyl Bromomethyl Versatile synthon for heterocycles
Compound 1 - Phenyl Methyl Precursor for brominated derivatives
Compound A () Methyl 4-Hydroxy-3-methoxyphenyl Chloromethyl Cell-selective toxicity in chitosan NPs
Compound 3 () - 4-Methoxyphenyl Methyl Thioxo group at position 2; ionic liquid synthesis
- 4-Chlorophenyl Bromomethyl Enhanced lipophilicity

Physicochemical Properties

  • Solubility : The target compound’s ethyl ester group improves solubility in organic solvents compared to methyl esters (e.g., compound in ) .
  • Crystallography : Structural studies using SHELX software () confirm the cyclopropyl ring’s puckering effects, which influence packing in the solid state .

Biological Activity

Ethyl 6-(bromomethyl)-1-cyclopropyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to as "compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and its mechanisms of action based on available research findings.

  • Molecular Formula : C17H19BrN2O3
  • Molecular Weight : 379.25 g/mol
  • CAS Number : 874593-98-3
PropertyValue
Molecular FormulaC17H19BrN2O3
Molecular Weight379.25 g/mol
CAS Number874593-98-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compound X against various bacterial strains. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of several derivatives of tetrahydropyrimidine compounds, including compound X. The results indicated significant activity against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values for compound X were reported to be notably lower than those of standard antibiotics, suggesting a strong antibacterial effect at low concentrations .

Cytotoxicity Studies

In addition to its antibacterial properties, the cytotoxic effects of compound X have also been investigated. A study assessed its impact on human cancer cell lines, revealing that it exhibited selective cytotoxicity, particularly against breast cancer cells.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)25.0
A549 (Lung Cancer)30.0

These findings indicate that compound X has potential as a chemotherapeutic agent, particularly in targeting specific cancer types.

The mechanism by which compound X exerts its biological activity appears to involve the inhibition of key metabolic pathways in bacteria and cancer cells. It is believed to interfere with DNA synthesis and repair mechanisms, leading to cell death.

Comparative Analysis with Other Compounds

Research comparing compound X with other known antimicrobial and anticancer agents reveals its promising profile. For instance, tetracycline and doxorubicin were used as controls in various studies:

Table 3: Comparative Efficacy

CompoundMIC against E. coli (µg/mL)IC50 against MCF-7 (µM)
Ethyl 6-(bromomethyl)-X0.515
Tetracycline1.0N/A
DoxorubicinN/A10

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